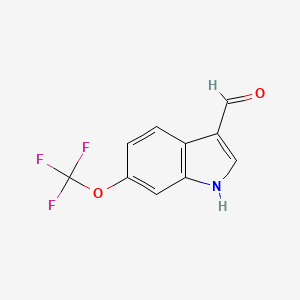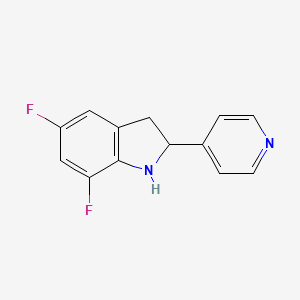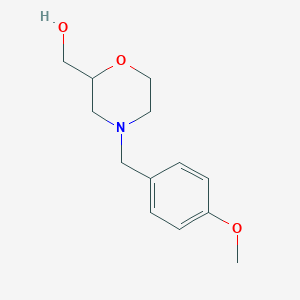
(E)-6-(2-(Piperidin-1-yl)vinyl)-9H-purine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-6-(2-(Pipéridin-1-yl)vinyl)-9H-purine est un composé hétérocyclique qui présente un cycle purine substitué par un groupe vinyle pipéridinyle
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de l'(E)-6-(2-(pipéridin-1-yl)vinyl)-9H-purine peut être réalisée par différentes méthodes. Une approche courante implique la condensation de dérivés de la purine avec des composés vinyle pipéridinyles sous irradiation micro-ondes. Cette méthode permet d'obtenir des rendements élevés et est efficace en termes de temps de réaction .
Méthodes de production industrielle
La production industrielle de l'(E)-6-(2-(pipéridin-1-yl)vinyl)-9H-purine implique généralement une synthèse à grande échelle assistée par micro-ondes. Cette méthode est privilégiée en raison de son efficacité et de la haute pureté du produit final .
Analyse Des Réactions Chimiques
Types de réactions
(E)-6-(2-(Pipéridin-1-yl)vinyl)-9H-purine subit diverses réactions chimiques, notamment :
Oxydation : Cette réaction peut être facilitée en utilisant des agents oxydants tels que le permanganate de potassium.
Réduction : Les réactions de réduction peuvent être effectuées à l'aide d'agents réducteurs tels que le borohydrure de sodium.
Substitution : Le composé peut subir des réactions de substitution nucléophile, en particulier au niveau du cycle purine.
Réactifs et conditions courantes
Oxydation : Permanganate de potassium en milieu acide.
Réduction : Borohydrure de sodium dans le méthanol.
Substitution : Nucléophiles tels que les amines ou les thiols en conditions basiques.
Principaux produits formés
Les principaux produits formés à partir de ces réactions comprennent des dérivés de la purine oxydés, des composés de la purine réduits et des analogues de la purine substitués .
Applications de la recherche scientifique
(E)-6-(2-(Pipéridin-1-yl)vinyl)-9H-purine a plusieurs applications en recherche scientifique :
Chimie : Utilisé comme élément de base pour la synthèse de composés hétérocycliques plus complexes.
Biologie : Étudié pour son potentiel en tant que sonde fluorescente pour la visualisation de l'ARN.
Médecine : Exploré pour ses activités anticancéreuses et antipaludiques.
Industrie : Utilisé dans le développement de capteurs fluorescents et d'outils de diagnostic.
Mécanisme d'action
Le mécanisme d'action de l'(E)-6-(2-(pipéridin-1-yl)vinyl)-9H-purine implique son interaction avec des cibles moléculaires spécifiques. Il a été démontré qu'il se lie aux acides nucléiques, affectant ainsi leur fonction. Cette liaison peut perturber les processus normaux de division cellulaire et de réplication, ce qui conduit à son utilisation potentielle en tant qu'agent anticancéreux .
Applications De Recherche Scientifique
(E)-6-(2-(Piperidin-1-yl)vinyl)-9H-purine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a fluorescent probe for RNA visualization.
Medicine: Explored for its anticancer and antimalarial activities.
Industry: Utilized in the development of fluorescent sensors and diagnostic tools.
Mécanisme D'action
The mechanism of action of (E)-6-(2-(Piperidin-1-yl)vinyl)-9H-purine involves its interaction with specific molecular targets. It has been shown to bind to nucleic acids, thereby affecting their function. This binding can disrupt the normal processes of cell division and replication, leading to its potential use as an anticancer agent .
Comparaison Avec Des Composés Similaires
Composés similaires
2-[(E)-2-(1H-indol-3-yl)vinyl]hetarenes : Ces composés partagent un groupe vinyle similaire mais diffèrent dans le noyau hétérocyclique.
Composés pyrrolopyrimidiniques : Ces composés sont également hétérocycliques et ont été étudiés pour leurs activités inhibitrices des kinases.
Unicité
(E)-6-(2-(Pipéridin-1-yl)vinyl)-9H-purine est unique en raison de son motif de substitution spécifique, qui lui confère des propriétés chimiques et biologiques distinctes. Sa capacité à agir comme une sonde fluorescente et son activité anticancéreuse potentielle le distinguent des autres composés similaires .
Propriétés
Formule moléculaire |
C12H15N5 |
|---|---|
Poids moléculaire |
229.28 g/mol |
Nom IUPAC |
6-[(E)-2-piperidin-1-ylethenyl]-7H-purine |
InChI |
InChI=1S/C12H15N5/c1-2-5-17(6-3-1)7-4-10-11-12(15-8-13-10)16-9-14-11/h4,7-9H,1-3,5-6H2,(H,13,14,15,16)/b7-4+ |
Clé InChI |
VBNOURJTBBFPAN-QPJJXVBHSA-N |
SMILES isomérique |
C1CCN(CC1)/C=C/C2=C3C(=NC=N2)N=CN3 |
SMILES canonique |
C1CCN(CC1)C=CC2=C3C(=NC=N2)N=CN3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-(4-Fluorophenyl)-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11874680.png)




![2-Methyl-5-oxo-5H-chromeno[3,4-C]pyridine-1-carbonitrile](/img/structure/B11874710.png)



![(R)-Methyl 2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate](/img/structure/B11874743.png)


